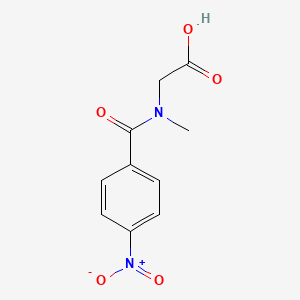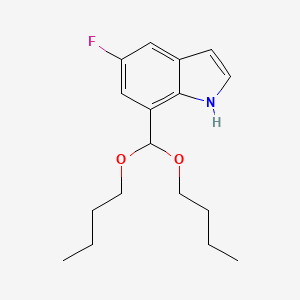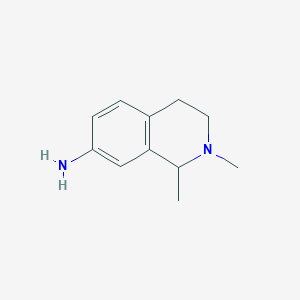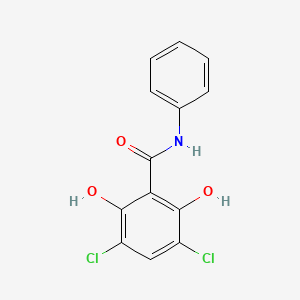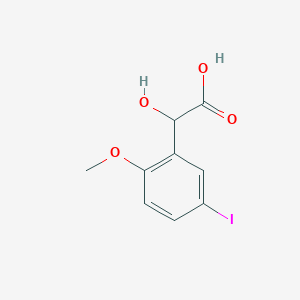
2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11IO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(5-iodo-2-methoxyphenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid typically involves the iodination of 2-methoxyphenylacetic acid followed by hydroxylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The hydroxylation step can be achieved using various reagents such as hydrogen peroxide or other hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form or remove it entirely.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenylacetic acid: Lacks the iodine atom and hydroxyl group, resulting in different chemical and biological properties.
2-Hydroxy-2-(4-iodo-2-methoxyphenyl)acetic acid: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and applications.
Uniqueness
2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid is unique due to the specific positioning of the iodine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9IO4 |
|---|---|
Peso molecular |
308.07 g/mol |
Nombre IUPAC |
2-hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9IO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
IOBMYEFOAKLDCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)I)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



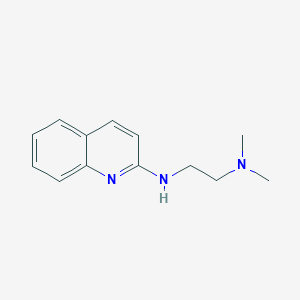
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)

![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
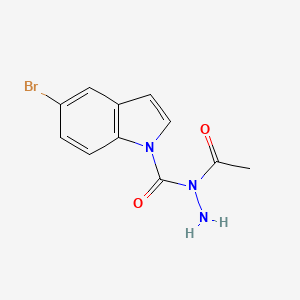
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
